N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are prevalent in various alkaloids
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the coupling of tryptamine with the carboxylic acid . This reaction is carried out under mild conditions and yields the desired amide product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the indole ring or the amide group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to tryptamine derivatives makes it useful in studying neurotransmitter pathways and receptor interactions.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to receptors and enzymes, influencing various biological pathways. For example, it may interact with serotonin receptors, modulating neurotransmitter activity and affecting mood, cognition, and behavior . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide can be compared to other indole derivatives such as:
Tryptamine: A naturally occurring compound with similar structural features, involved in neurotransmitter pathways.
Serotonin: A neurotransmitter derived from tryptamine, playing a crucial role in mood regulation.
Psilocybin: A psychedelic compound with an indole structure, known for
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(14-6-5-13-7-9-20-18(13)11-14)21-10-8-15-12-22-17-4-2-1-3-16(15)17/h1-7,9,11-12,20,22H,8,10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZPZAVTKDFZFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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